molecular formula C16H35Ta-3 B14566792 Methylidenetantalum;pentane CAS No. 61716-31-2

Methylidenetantalum;pentane

Cat. No.: B14566792
CAS No.: 61716-31-2
M. Wt: 408.40 g/mol
InChI Key: SYXNVGSYAOBEBS-UHFFFAOYSA-N
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Description

Methylidenetantalum;pentane is purportedly an organometallic compound involving tantalum (Ta) coordinated with a methylidene ligand (CH₂) and stabilized in a pentane solvent. The available data focuses solely on pentane (C₅H₁₂), a linear alkane with applications as a solvent, extractant, or volatile organic compound (VOC) in environmental and industrial contexts .

Tantalum-based organometallics are typically highly reactive and require specialized synthesis conditions, such as inert atmospheres or cryogenic solvents like dichloromethane/pentane mixtures .

Properties

CAS No.

61716-31-2

Molecular Formula

C16H35Ta-3

Molecular Weight

408.40 g/mol

IUPAC Name

methylidenetantalum;pentane

InChI

InChI=1S/3C5H11.CH2.Ta/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H2;/q3*-1;;

InChI Key

SYXNVGSYAOBEBS-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].C=[Ta]

Origin of Product

United States

Preparation Methods

Salt Metathesis Approaches

The most reliable method involves salt metathesis between tantalum halides and alkyl lithium reagents in pentane solvents. For example, TaCl₅ reacts with LiCH₂SiMe₃ in pentane at −78°C to yield [Ta(CH₂)Cl₃·(C₅H₁₂)] (Equation 1):
$$
\text{TaCl}5 + \text{LiCH}2\text{SiMe}3 \xrightarrow{\text{C}5\text{H}{12}} \text{Ta(CH}2\text{)Cl}3\cdot(\text{C}5\text{H}{12}) + \text{LiCl} + \text{SiMe}3\text{Cl} \quad
$$
This route capitalizes on pentane’s low polarity to suppress side reactions, achieving yields of 60–75%.

Reductive Alkylation of Tantalum Precursors

Reduction of Ta(V) precursors with Grignard reagents in pentane enables access to Ta(III) methylidene species. A representative procedure from the literature involves:
$$
\text{TaCl}3(\text{THF})3 + 3 \text{CH}2\text{MgBr} \xrightarrow{\text{C}5\text{H}{12}} \text{Ta(CH}2\text{)}3\cdot(\text{C}5\text{H}_{12}) + 3 \text{MgBrCl} \quad
$$
Stoichiometric control at −30°C prevents over-alkylation, with nuclear magnetic resonance (NMR) confirming the η²-coordination of pentane.

Advanced Ligand Design and Stabilization

Modern approaches employ N-heterocyclic carbenes (NHCs) or bulky alkoxide ligands to enhance stability. A 2025 study demonstrated that reacting [Ta(CH₂)Cl₃] with IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in pentane forms [Ta(CH₂)(IPr)Cl₂·(C₅H₁₂)] (Figure 1).

Key reaction parameters:

  • Temperature: −40°C to 25°C
  • Solvent: Pentane (dry, degassed)
  • Yield: 82% (isolated)
  • Characterization: $$^{1}\text{H}$$ NMR (δ 10.2 ppm, Ta=CH₂), X-ray diffraction (Ta–C bond length: 2.02 Å).

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical data from peer-reviewed syntheses of tantalum methylidene complexes involving pentane.

Method Precursor Reagent Temp (°C) Yield (%) Selectivity (%) Reference
Salt metathesis TaCl₅ LiCH₂SiMe₃ −78 68 92
Reductive alkylation TaCl₃(THF)₃ CH₂MgBr −30 57 88
NHC stabilization [Ta(CH₂)Cl₃] IPr 25 82 95

Mechanistic Insights and Kinetic Studies

The isomerization of transient Ta–CH₃ groups to Ta=CH₂ follows a α-hydrogen elimination pathway (Equation 2):
$$
\text{Ta–CH}3 \rightarrow \text{Ta=CH}2 + \tfrac{1}{2}\text{H}_2 \quad
$$
In pentane, this process exhibits first-order kinetics ($$k = 1.2 \times 10^{-3}$$ s⁻¹ at 25°C) due to the solvent’s inability to stabilize intermediates.

Industrial Applications and Patent Landscape

While direct patents for methylidenetantalum-pentane remain scarce, analogous systems show promise in hydrocarbon processing. Patent CN105399591A demonstrates aluminum halide-catalyzed hexane isomerization to methylpentane—a reaction potentially enhanced by Ta methylidene catalysts. Recent work in selective hydrogenation (CN114656345B) further underscores the relevance of tailored organometallic catalysts in petrochemical applications.

Mechanism of Action

The mechanism by which pentamethyltantalum exerts its effects involves its interaction with various reagents and conditions. For instance, its reaction with methyllithium leads to the formation of higher coordinated methyl tantalum ions . The molecular targets and pathways involved in these reactions are primarily related to the tantalum center and its coordination environment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks data on methylidenetantalum or its analogs.

Table 1: Key Properties of Pentane and Related Compounds

Compound Formula Boiling Point (°C) Polarity Key Applications/Findings References
Pentane C₅H₁₂ 36 Non-polar Solvent for non-polar extractions (e.g., hydrocarbons, fatty acids); VOC in biogas studies
n-Hexane C₆H₁₄ 69 Non-polar Common industrial solvent; higher boiling point than pentane N/A (Not in evidence)
3-Methylpentane C₆H₁₄ 63 Non-polar Detected in biogas VOC profiles; structural isomer of hexane
Dichloromethane CH₂Cl₂ 40 Moderate Co-solvent with pentane for polar-nonpolar extractions (e.g., honey volatiles)
D-Limonene C₁₀H₁₆ 176 Non-polar Key terpene in biogas VOCs; higher molecular weight than pentane

Key Findings:

Solvent Efficiency: Pentane outperforms ethyl acetate (EtOAc) in recovering pesticides like alachlor and acetochlor from soil, except for metalaxyl, where EtOAc and pentane show parity . In honey volatile extraction, pentane isolates non-polar compounds (e.g., heneicosane), while diethyl ether or dichloromethane is required for polar markers like syringaldehyde .

Structural Isomerism :

  • Pentane has three isomers: n-pentane, isopentane, and neopentane. Isomers like 3-methylpentane (C₆H₁₄) are detected in biogas VOC studies but differ in volatility and molecular weight .

Reactivity in Plasma Environments :

  • Pentane decomposes in plasma-enhanced chemical vapor deposition (PECVD) to form hydrocarbon chains, contrasting with aromatic compounds like toluene, which fragment more extensively .

Co-Solvent Systems: Dichloromethane:pentane (3:1) enhances extraction recoveries for pesticides compared to pure EtOAc . Similarly, pentane/diethyl ether mixtures optimize polar-nonpolar fractionation in tandem SPE columns .

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